molecular formula C13H18N2O B091950 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol CAS No. 305347-71-1

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Cat. No. B091950
M. Wt: 218.29 g/mol
InChI Key: ZABSZGJFACXKLA-UHFFFAOYSA-N
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Description

The compound "3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antifungal, antimicrobial, and potential inhibitory activities against various enzymes and proteins. The structure of benzimidazole derivatives typically includes a fusion of benzene and imidazole rings, which can be further modified to enhance specific properties or activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole structure followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, yielding good results . Similarly, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was conducted through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in a Schiff base . These methods highlight the versatility of synthetic approaches in creating various benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was determined through single-crystal X-ray diffraction, and the results were supported by DFT calculations and Hirshfeld surface analysis . These analyses provide detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the study of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and alkynes using copper-catalyzed azide-alkyne cycloaddition demonstrates the potential for creating compounds with high antifungal activity . Additionally, the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol shows the possibility of obtaining enantiomerically pure compounds with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties and potential biological interactions of these compounds. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone reveal information about its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of benzimidazole derivatives in various fields.

Scientific Research Applications

Volatomics in Medical Diagnostics

Research has explored the use of volatile organic compounds (VOCs), such as propan-1-ol, in non-invasive diagnostics for conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs serve as potential biomarkers for these conditions, with studies showing promising accuracy in distinguishing between IBS, IBD, and healthy individuals through breath and fecal samples. This application highlights the potential of VOCs in personalized medicine and the need for further studies correlating VOC profiles with disease pathogenesis (Van Malderen et al., 2020).

Downstream Processing in Biotechnology

The compound's relevance extends to biotechnology, particularly in the recovery and purification of diols like 1,3-propanediol from biological production processes. Efficient separation techniques are crucial for reducing costs and enhancing the economic viability of biologically produced chemicals. The review by Xiu and Zeng (2008) discusses the state of methods for diol recovery, emphasizing the need for improved processes regarding yield, purity, and energy consumption (Xiu & Zeng, 2008).

Cytochrome P450 Inhibitors

In pharmacology, the study of chemical inhibitors of cytochrome P450 isoforms, including compounds with benzimidazole structures, is critical for understanding drug-drug interactions and metabolism. The review by Khojasteh et al. (2011) covers the selectivity and potency of these inhibitors, which are essential for predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).

Chemical Characterization and Flavor Studies

Another application is in the food industry, where compounds like 1-octen-3-ol contribute to the flavor profile of products. Studies on the characterization of such compounds help in understanding flavor chemistry and developing natural flavoring agents (Maggi et al., 2012).

Ionic Liquids in Green Chemistry

Ionic liquids, including those containing benzimidazole derivatives, are explored for their solvent properties in green chemistry applications. Research into their interactions with biopolymers like cellulose offers insights into environmentally friendly solvents for chemical modifications, highlighting the potential for sustainable industrial processes (Heinze et al., 2008).

properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSZGJFACXKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387520
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

CAS RN

305347-71-1
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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